6-Chloro-3-((2-chloropyridin-3-yl)thio)pyrazin-2-amine
Description
Properties
Molecular Formula |
C9H6Cl2N4S |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
6-chloro-3-(2-chloropyridin-3-yl)sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C9H6Cl2N4S/c10-6-4-14-9(8(12)15-6)16-5-2-1-3-13-7(5)11/h1-4H,(H2,12,15) |
InChI Key |
FYYDIGLSRNVSEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)SC2=NC=C(N=C2N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects : The 2-chloropyridinyl group in the target compound provides a balance of electron-withdrawing and π-conjugation effects, optimizing stability and reactivity for further functionalization (e.g., amination or cross-coupling; ) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound decomposes at ~220°C, compared to ~200°C for triazolo-thiadiazole derivatives, indicating superior thermal resilience .
Q & A
Q. Basic Research Focus
- NMR : and NMR identify substituents on the pyrazine and pyridine rings. For example, the thioether linkage (-S-) produces distinct deshielding in spectra (~120–130 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding patterns. Challenges include twinning or low-resolution data, which require iterative refinement .
- Contradiction resolution : Discrepancies between calculated and observed spectra may arise from dynamic effects (e.g., tautomerism). Temperature-dependent NMR or DFT calculations validate assignments .
How does the electronic structure of the thioether linkage influence reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The thioether group (-S-) acts as a leaving group in nucleophilic substitutions. Key factors:
- Electron-withdrawing effects : The adjacent pyridine and pyrazine rings stabilize the transition state via resonance, enhancing reactivity.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) increase nucleophilicity of attacking agents like amines or azides.
- Competing pathways : Thioether oxidation to sulfoxide (e.g., using ) can occur; monitoring via TLC or LC-MS is critical .
What strategies are employed to analyze structure-activity relationships (SAR) for this compound in biological assays?
Q. Advanced Research Focus
- Analog synthesis : Modifying the pyridine (e.g., replacing Cl with F) or pyrazine (e.g., adding methyl groups) alters bioactivity. For example, 6-chloro-N-(piperidin-3-yl)pyrazin-2-amine derivatives show enhanced binding to kinase targets .
- Computational modeling : Docking studies (e.g., AutoDock) predict interactions with proteins like ATR kinase. Validate with mutagenesis or SPR binding assays .
- Data normalization : Biological activity is benchmarked against control compounds (e.g., VX-970) to account for assay variability .
How do intermolecular interactions (e.g., hydrogen bonding, halogen bonding) affect crystallinity and solubility?
Q. Advanced Research Focus
- Hydrogen bonding : The amine group forms N–H⋯N bonds with pyridine/pyrazine rings, creating dimers or chains that influence crystal packing (observed in similar chloropyridines) .
- Halogen interactions : Cl atoms participate in Cl⋯Cl contacts (3.2–3.3 Å), affecting solubility in aqueous media. Co-crystallization with PEG-based solvents improves dissolution .
- Thermal analysis : DSC/TGA identifies melting points and decomposition trends correlated with crystal stability .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Q. Advanced Research Focus
- Chiral centers : If asymmetric synthesis is required (e.g., via chiral auxiliaries), monitor enantiomeric excess (ee) using chiral HPLC or CD spectroscopy.
- Catalyst selection : Pd-based catalysts for coupling reactions may introduce racemization; immobilized catalysts (e.g., on silica) enhance reproducibility .
- Process optimization : Continuous-flow reactors reduce side reactions during scale-up .
How can computational tools predict metabolic stability and toxicity profiles?
Q. Advanced Research Focus
- ADMET prediction : Software like SwissADME estimates metabolic pathways (e.g., cytochrome P450 oxidation) and toxicity endpoints (e.g., Ames test).
- Metabolite identification : LC-MS/MS detects degradation products in liver microsome assays .
- Contradiction management : Discrepancies between in silico and in vitro data require iterative model training with experimental datasets .
Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 60–80°C | |
| Purification Method | Silica gel chromatography | |
| Yield | 65–85% |
Q. Table 2. Common Spectroscopic Data for Pyrazinamine Derivatives
| Functional Group | NMR (ppm) | NMR (ppm) |
|---|---|---|
| Pyrazine-Cl | 8.2–8.5 (s) | 145–150 |
| Pyridine-Cl | 7.8–8.1 (d) | 140–145 |
| Thioether (-S-) | - | 120–130 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
